molecular formula C21H21FO2S B12598878 2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-59-4

2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)

Cat. No.: B12598878
CAS No.: 647859-59-4
M. Wt: 356.5 g/mol
InChI Key: PUEZUTYTCBBPBX-UHFFFAOYSA-N
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Description

2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is a phenolic dimer featuring a central methylene bridge connecting two 4,6-dimethylphenol groups, substituted with a 5-fluorothiophen-2-yl moiety.

Properties

CAS No.

647859-59-4

Molecular Formula

C21H21FO2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[(5-fluorothiophen-2-yl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C21H21FO2S/c1-11-7-13(3)20(23)15(9-11)19(17-5-6-18(22)25-17)16-10-12(2)8-14(4)21(16)24/h5-10,19,23-24H,1-4H3

InChI Key

PUEZUTYTCBBPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC=C(S2)F)C3=CC(=CC(=C3O)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The bisphenol structure may also interact with cellular receptors or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

24MD (6,6′-(methylazanediyl)bis(methylene)bis(2,4-dimethylphenol)) Structure: Contains a methylazanedyl bridge and 2,4-dimethylphenol groups. Activity: Induces autophagy in lung cancer cells via mTOR pathway inhibition (IC₅₀ ≈ 60–100 µM) .

EMD (2,2′-(methylazanediyl)bis(methylene)bis(4-ethylphenol)) Structure: Ethyl-substituted phenol groups.

24CD (6,6′-(cyclohexylazanediyl)bis(methylene)bis(2,4-dimethylphenol)) Structure: Cyclohexylazanedyl bridge. Activity: Apoptosis-driven cytotoxicity (IC₅₀ = 87.59 ± 9.33 µM) .

DA3 (4,4′-((2-hydroxyphenyl)methylene)bis(2,6-dimethylphenol)) Structure: 2-hydroxyphenyl bridge. Application: Used as a dissolution inhibitor in photoresist materials .

IBPH (2,2′-isobutylidenebis(4,6-dimethylphenol)) Structure: Isobutylidene bridge. Application: Rubber antioxidant; non-teratogenic in rats .

Structural Comparison Table:
Compound Bridge Type Substituents Key Activity/Application
Target Compound 5-Fluorothiophen-2-yl 4,6-Dimethylphenol Theoretical: Potential mTOR modulation
24MD Methylazanedyl 2,4-Dimethylphenol Autophagy induction (mTOR)
EMD Methylazanedyl 4-Ethylphenol Apoptosis
24CD Cyclohexylazanedyl 2,4-Dimethylphenol Apoptosis
DA3 2-Hydroxyphenyl 2,6-Dimethylphenol Photoresist dissolution inhibitor
IBPH Isobutylidene 4,6-Dimethylphenol Rubber antioxidant

Biological Activity

The compound 2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene moiety substituted with fluorine and a bisphenolic structure. Its molecular formula is C18H18F1S1C_{18}H_{18}F_1S_1, which contributes to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

  • Tyrosinase Inhibition : The compound inhibits tyrosinase activity through competitive and mixed inhibition mechanisms. This has been demonstrated through kinetic studies using Lineweaver-Burk plots, which show how varying concentrations of the compound affect enzyme activity.
  • Antioxidant Activity : In addition to tyrosinase inhibition, the compound has shown antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

  • Cell Lines : Studies using B16F10 murine melanoma cells demonstrated that the compound effectively reduces melanin production by inhibiting intracellular tyrosinase activity. Notably, analogs derived from this compound exhibited significant reductions in melanin levels compared to controls.
  • Cytotoxicity : The cytotoxic effects were evaluated at various concentrations. The compound was found to have low cytotoxicity at concentrations below 20 µM, making it a promising candidate for therapeutic applications without significant adverse effects on cell viability.

Case Studies

  • Tyrosinase Inhibition : A study reported that analogs of this compound showed inhibitory effects on mushroom tyrosinase that were significantly stronger than traditional inhibitors like kojic acid. Specifically, one analog demonstrated an inhibitory effect that was 220 times more potent than kojic acid in the presence of l-tyrosine.
  • Antioxidant Efficacy : In antioxidant assays, the compound exhibited strong radical scavenging activity comparable to established antioxidants. This suggests potential applications in preventing oxidative damage in various biological contexts.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Tyrosinase InhibitionStrong inhibition; 220x more potent than kojic acid
Antioxidant ActivityComparable to standard antioxidants
CytotoxicityLow cytotoxicity at ≤20 µM

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